
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide is related to the requested compound. It has a molecular formula of C12H14N4O3S, an average mass of 294.330 Da, and a monoisotopic mass of 294.078674 Da .
Molecular Structure Analysis
The molecular structure of the related compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide consists of a quinazoline ring with two methoxy groups at positions 6 and 7, a thio group at position 4, and an acetohydrazide group .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 2-[(6,7-Dimethoxyquinazolin-4-yl)thio]acetohydrazide include a molecular formula of C12H14N4O3S, an average mass of 294.330 Da, and a monoisotopic mass of 294.078674 Da .Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties: Schiff bases derived from 1,3,4-thiadiazole compounds, which include similar structures to the compound , have shown significant antimicrobial activity against certain bacteria and exhibited cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy drugs (Gür et al., 2020).
Anti-Acute Myeloid Leukemia Activities: A study on 2-(quinazolin-4-ylthio)thiazole derivatives, which are structurally related, found that these compounds exhibited potent in vitro and in vivo activities against acute myeloid leukemia (AML), indicating their potential as therapeutic agents in AML treatment (Li et al., 2012).
Synthesis and Characterization of Derivatives: Research on the synthesis and characterization of various derivatives involving 1,3,4-thiadiazole, a core part of the compound, has been extensively studied, contributing to the understanding of their potential pharmacological applications (Saeed et al., 2014).
Anticonvulsant Agents: Compounds with a structure similar to "2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole" have been synthesized and evaluated as potential anticonvulsant agents, providing insights into their neurological applications (Archana et al., 2002).
Antimicrobial Activity: Studies on similar compounds have shown significant antimicrobial activity, which is valuable for developing new antibacterial and antifungal agents (Akbari et al., 2014).
Antituberculosis and Cytotoxicity Studies: Derivatives of this compound have been synthesized and tested for their antituberculosis activity, with some showing promising results against Mycobacterium tuberculosis, as well as having cytotoxic effects (Chitra et al., 2011).
Propiedades
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGFDBMONQTBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole | |
CAS RN |
1225451-84-2 |
Source


|
| Record name | SKLB1002 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



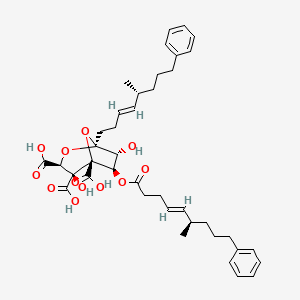

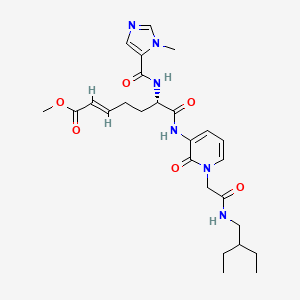
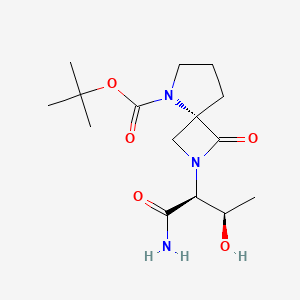
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
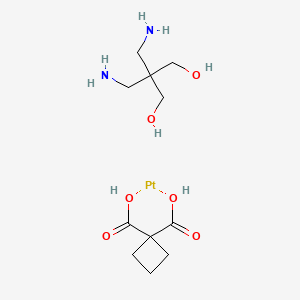
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
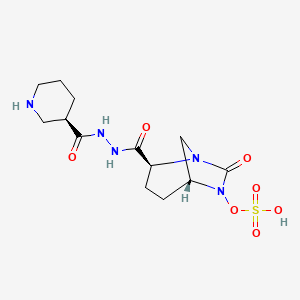

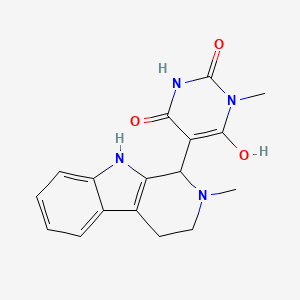
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)